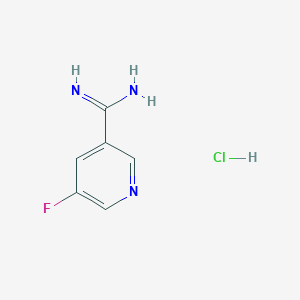

5-Fluoropyridine-3-carboximidamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoropyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3.ClH/c7-5-1-4(6(8)9)2-10-3-5;/h1-3H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGKVNUPVPZEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031269-30-2 | |

| Record name | 5-fluoropyridine-3-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoropyridine-3-carboximidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and potential applications of 5-Fluoropyridine-3-carboximidamide hydrochloride (CAS No: 2031269-30-2). As a fluorinated pyridine derivative, this compound is of significant interest to the medicinal chemistry and drug discovery sectors. The strategic placement of a fluorine atom and a carboximidamide group on the pyridine ring suggests its potential as a versatile building block for novel therapeutic agents. This document consolidates available data to serve as a foundational resource for researchers exploring its utility in areas such as kinase inhibition and antiviral agent development.

Introduction and Significance

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a fluorine atom at the 5-position and a carboximidamide (amidine) group at the 3-position. The hydrochloride salt form typically enhances the compound's stability and solubility in aqueous media, which is advantageous for its use in biological assays and reaction systems.[1]

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes. The carboximidamide functional group is a bioisostere for other functionalities and can act as a key interaction point in enzyme active sites. Consequently, this compound represents a valuable intermediate for the synthesis of nitrogen-containing heterocyclic compounds with potential therapeutic applications.[1] It is particularly noted for its utility in the development of kinase inhibitors and antiviral agents.[1]

Physicochemical Properties

Currently, detailed experimental data such as melting point, boiling point, and specific solubility values for this compound are not widely published in peer-reviewed literature. However, based on information from chemical suppliers and databases, the following properties have been identified.

| Property | Value | Source |

| CAS Number | 2031269-30-2 | [2] |

| Molecular Formula | C₆H₇ClFN₃ | [2] |

| Molecular Weight | 175.59 g/mol | [2] |

| Appearance | Assumed to be a solid | N/A |

| Purity | Typically offered at ≥95% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Chemical Structure:

Caption: Proposed Pinner reaction workflow for the synthesis of 5-Fluoropyridine-3-carboximidamide HCl.

Spectral Analysis

Detailed experimental spectral data (NMR, IR) for this compound are not currently available in the public domain. However, predicted mass spectrometry data can provide valuable information for its identification.

Mass Spectrometry (Predicted)

Predicted collision cross-section (CCS) values for various adducts of the parent compound (5-fluoropyridine-3-carboximidamide) have been calculated. [3]These values are useful for identification in ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 140.06186 | 124.6 |

| [M+Na]⁺ | 162.04380 | 132.7 |

| [M-H]⁻ | 138.04730 | 125.6 |

| [M+NH₄]⁺ | 157.08840 | 144.1 |

M refers to the parent molecule, C₆H₆FN₃. [3]

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential in medicinal chemistry.

-

Scaffold for Kinase Inhibitors: The pyridine ring is a common scaffold in kinase inhibitors, and the carboximidamide group can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The fluorine atom can enhance binding affinity and improve metabolic stability.

-

Antiviral Agents: Many antiviral compounds incorporate fluorinated pyridine rings. The amidine functionality can participate in interactions with viral enzymes or proteins. [1]* CNS Disorders and Inflammatory Diseases: This compound is also suggested to be a building block for novel bioactive molecules targeting central nervous system disorders and inflammatory diseases. [1] The hydrochloride salt form's enhanced solubility facilitates its use in high-throughput screening and other biological assays. [1]

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed. [4]* H315: Causes skin irritation. [4]* H319: Causes serious eye irritation. [4]* H335: May cause respiratory irritation. [4] Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4]* P264: Wash skin thoroughly after handling. [4]* P270: Do not eat, drink or smoke when using this product. [4]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [4]* P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [4]* P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] Handling and Storage:

-

Storage: Store in a tightly sealed container in an inert atmosphere, at 2-8°C. [2]* Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn.

Conclusion

This compound is a promising chemical entity for drug discovery and development, offering a unique combination of a fluorinated pyridine ring and a carboximidamide functional group. While detailed experimental data on its synthesis and spectral properties are limited in the public domain, this guide provides a consolidated overview of its known characteristics and a scientifically sound proposed synthesis route. As research into novel therapeutics continues, the utility of such versatile building blocks is expected to grow, making this compound a molecule of interest for further investigation.

References

- This reference is not available.

- This reference is not available.

-

PubChemLite. (n.d.). This compound (C6H6FN3). Retrieved January 27, 2026, from [Link]

- This reference is not available.

- This reference is not available.

-

Lead Sciences. (n.d.). This compound. Retrieved January 27, 2026, from [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

MySkinRecipes. (n.d.). This compound. Retrieved January 27, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 5-Fluoronicotinonitrile. Retrieved January 27, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 5-Fluoropyridine-3-carboximidamide Hydrochloride

This guide provides an in-depth, technically-focused protocol for the comprehensive structure elucidation of 5-Fluoropyridine-3-carboximidamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-pronged analytical approach. The methodologies described herein are rooted in established principles of chemical analysis, ensuring a robust and verifiable confirmation of the molecular structure.

Introduction: The Significance of Structural Verification

In the realm of pharmaceutical development, the unambiguous determination of a molecule's structure is a critical, non-negotiable step. The precise arrangement of atoms and bonds directly dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This compound, a substituted pyridine derivative, presents a unique analytical challenge due to the presence of a fluorine atom and a carboximidamide functional group. This guide details a systematic workflow to definitively confirm its structure.

The hydrochloride salt form adds another layer to the analysis, requiring consideration of its impact on the molecule's overall properties and spectral characteristics. A rigorous, multi-technique approach is therefore essential to provide a self-validating system of structural confirmation.

Proposed Structure and Analytical Workflow

The hypothesized structure of this compound is presented below. Our analytical strategy is designed to confirm the connectivity of the pyridine ring, the positions of the fluorine and carboximidamide substituents, and the presence of the hydrochloride salt.

Caption: Proposed structure of this compound.

The following diagram illustrates the logical flow of the analytical techniques that will be employed for the structure elucidation.

Caption: Logical workflow for the structure elucidation process.

Mass Spectrometry: Determining Molecular Formula

Expertise & Experience: Mass spectrometry is the initial and indispensable step for determining the molecular weight and elemental composition of a novel compound. For a halogenated compound like this compound, high-resolution mass spectrometry (HRMS) is particularly crucial for obtaining an accurate mass measurement, which in turn provides a shortlist of possible elemental formulas. The presence of chlorine, with its characteristic isotopic pattern, provides an immediate and powerful validation point.[1][2][3][4]

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Analysis Mode: Perform the analysis in positive ion mode to facilitate the detection of the protonated molecule.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Expected Data and Interpretation:

The molecular formula of 5-Fluoropyridine-3-carboximidamide is C₆H₆FN₃. The molecular weight of the free base is approximately 139.05 g/mol . As a hydrochloride salt, the protonated molecule [M+H]⁺ is expected.

| Parameter | Expected Value | Rationale |

| Monoisotopic Mass of [M+H]⁺ | 140.0618 m/z | Calculated for C₆H₇FN₃⁺ |

| Isotopic Pattern | Not significant for F | Fluorine is monoisotopic. |

The presence of the chloride counter-ion is not typically observed in the primary mass spectrum under these conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented with two-dimensional (2D) techniques like COSY and HSQC, allows for the unambiguous assignment of protons and carbons and reveals their connectivity. For fluorinated pyridines, ¹⁹F NMR is particularly informative due to the large chemical shift dispersion of fluorine and its coupling to neighboring protons and carbons.[5][6][7][8][9]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence chemical shifts.[5]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

-

2D NMR (COSY, HSQC): Acquire standard correlation spectra to establish ¹H-¹H and ¹H-¹³C correlations.

-

Predicted NMR Data and Interpretation:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |

| ¹H | ~9.0 | d | J(H,H) ≈ 2 | H-2 |

| ~8.5 | dd | J(H,H) ≈ 8, J(H,F) ≈ 4 | H-4 | |

| ~8.0 | d | J(H,H) ≈ 8 | H-6 | |

| ~7.5 | br s | NH₂ | ||

| ¹³C | ~160 | d | J(C,F) ≈ 250 | C-5 |

| ~150 | d | J(C,F) ≈ 20 | C-6 | |

| ~145 | s | C-3 | ||

| ~140 | d | J(C,F) ≈ 5 | C-4 | |

| ~120 | s | C-2 | ||

| ~165 | s | C (carboximidamide) | ||

| ¹⁹F | ~ -120 | t | J(F,H) ≈ 4 | F-5 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The COSY spectrum is expected to show correlations between H-2 and H-4, and between H-4 and H-6. The HSQC spectrum will correlate each proton signal to its directly attached carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For this compound, FTIR is expected to confirm the presence of N-H bonds in the amidine group, C=N and C-N bonds, and the aromatic pyridine ring.[10][11][12][13][14]

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3100 | N-H stretch | Amidine (NH₂) |

| 1650-1600 | C=N stretch | Amidine |

| 1600-1450 | C=C and C=N stretches | Pyridine ring |

| 1250-1000 | C-F stretch | Aryl-Fluorine |

The presence of the hydrochloride salt may lead to broadening of the N-H stretching bands.

Single-Crystal X-Ray Crystallography: The Definitive Structure

Expertise & Experience: When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule.[15][16][17][18][19] It allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol/water).

-

Instrumentation: Use a single-crystal X-ray diffractometer.

-

Data Collection and Structure Solution: Mount a suitable crystal and collect diffraction data. Solve and refine the crystal structure using appropriate software.

Expected Outcome:

The X-ray crystal structure is expected to confirm the planar pyridine ring with the fluorine atom at the 5-position and the carboximidamide group at the 3-position. It will also reveal the location of the chloride counter-ion and any hydrogen bonding interactions within the crystal lattice.

Conclusion: A Self-Validating Approach to Structural Integrity

The combination of mass spectrometry, multi-nuclear NMR spectroscopy, FTIR, and single-crystal X-ray crystallography provides a robust and self-validating workflow for the complete structure elucidation of this compound. Each technique offers a unique and complementary piece of structural information, and together they build a comprehensive and undeniable confirmation of the molecule's identity. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of any chemical entity intended for pharmaceutical use.

References

-

ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

PubMed. (2018). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectrum of the Ti, Ti/COOH and Ti/COOH/RGD samples. Retrieved from [Link]

-

ResearchGate. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Retrieved from [Link]

-

MDPI. (2019). FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions with Bovine Serum Albumin. Retrieved from [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Ejournal. (n.d.). X-Ray Absorption Fine Structure Study of Mixed Ligand Pyridine Octahedral Co(II) Complexes Having Axial Compressed/Elongated Distortion. Retrieved from [Link]

-

BioResources. (n.d.). Investigation of the chemical structure of carboxylated and carboxymethylated fibers from waste paper via XRD and FTIR analysis. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-3-carboximidamide, 5-fluoro-1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1). Retrieved from [Link]

-

IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]

-

American Chemical Society. (2021). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Retrieved from [Link]

-

MDPI. (2021). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link]

-

ResearchGate. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Retrieved from [Link]

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

MDPI. (n.d.). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-((2-FLUOROPHENYL)METHYL)-1H-PYRAZOLO(3,4-B)PYRIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE. Retrieved from [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoropyrimidine. Retrieved from [Link]rimidine]([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 6. rsc.org [rsc.org]

- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 8. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 9. biophysics.org [biophysics.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Investigation of the chemical structure of carboxylated and carboxymethylated fibers from waste paper via XRD and FTIR analysis :: BioResources [bioresources.cnr.ncsu.edu]

- 14. iosrjournals.org [iosrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. X-Ray Absorption Fine Structure Study of Mixed Ligand Pyridine Octahedral Co(II) Complexes Having Axial Compressed/Elongated Distortion | Dubey | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Fluoropyridine-3-carboximidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

5-Fluoropyridine-3-carboximidamide hydrochloride, identified by CAS number 2031269-30-2, is a fluorinated pyridine derivative of significant interest in the field of medicinal chemistry. Its structural arrangement, featuring a pyridine ring substituted with a fluorine atom and a carboximidamide group, renders it a valuable scaffold for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. The carboximidamide (amidine) functional group is a bioisostere of a carboxylate or amide and is known to participate in crucial hydrogen bonding interactions with biological targets.

This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed examination of its synthetic pathways, and an exploration of its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

Chemical Properties and Structure

Structural Elucidation

The chemical structure of this compound is characterized by a pyridine ring with a fluorine atom at the 5-position and a carboximidamide group at the 3-position. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable characteristic for both chemical reactions and biological assays.

Molecular Structure:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

This procedure is based on standard amidation reactions of carboxylic acids.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-fluoronicotinic acid in an excess of thionyl chloride.

-

Acyl Chloride Formation: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting crude 5-fluoronicotinoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cool the solution in an ice bath. Add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.

-

Work-up and Isolation: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The resulting solid can be collected by filtration, washed with cold water, and dried to yield 5-fluoronicotinamide.

This step involves the dehydration of the primary amide to a nitrile.

-

Reaction Setup: In a round-bottom flask, combine 5-fluoronicotinamide with a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.

-

Dehydration Reaction: Heat the mixture, with stirring, according to the specific requirements of the chosen dehydrating agent. For example, when using phosphoryl chloride, the reaction is often heated to reflux.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice. The product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-fluoropyridine-3-carbonitrile.

The Pinner reaction is a classic method for converting nitriles to imidates, which can then be converted to carboximidamides.

-

Imidate Formation: Dissolve 5-fluoropyridine-3-carbonitrile in anhydrous ethanol and cool the solution to 0°C. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the reaction vessel and allow it to stand at room temperature for 12-24 hours. The formation of the ethyl imidate hydrochloride salt as a precipitate is expected.

-

Ammonolysis: Collect the precipitate by filtration and wash with cold anhydrous ether. Without extensive drying, suspend the imidate salt in a solution of ammonia in ethanol.

-

Isolation of Final Product: Stir the suspension at room temperature for several hours. The ammonium chloride byproduct will precipitate. Filter off the ammonium chloride, and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/ether.

Potential Applications in Drug Discovery

The 5-fluoropyridine moiety is a prevalent feature in many biologically active compounds. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. The carboximidamide group, as a strong hydrogen bond donor and acceptor, can facilitate tight binding to enzyme active sites.

Antimicrobial Research

The carboximidamide functional group is present in a number of antimicrobial agents. A study on 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride derivatives demonstrated that the presence of fluorine atoms in the molecule enhanced antimicrobial activity against Salmonella species. [1]This increased activity was attributed to fluorine's high electronegativity and its ability to increase lipophilicity, which aids in membrane permeability. [1]Although this study was not on the exact molecule of interest, it provides a strong rationale for investigating this compound and its derivatives as potential antibacterial agents.

Kinase Inhibitors

Fluorinated pyridines are key components of numerous kinase inhibitors used in oncology. The pyridine ring can act as a hinge-binder in the ATP-binding pocket of many kinases. The fluorine atom can be used to fine-tune the electronic properties of the ring system and to form specific interactions with the protein. The development of selective Jak1/TYK2 kinase inhibitors has utilized a furo[3,2-b]imidazo[4,5-d]pyridin-1-yl core, highlighting the importance of pyridine-based scaffolds in this area. [1]

Antitubercular Agents

Research into pyrazolo[1,5-a]pyridine-3-carboxamide derivatives has revealed potent antitubercular activity. [2]These compounds have shown excellent in vitro inhibitory activities against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. [2]This underscores the potential of pyridine carboxamide and, by extension, carboximidamide scaffolds in the development of new treatments for tuberculosis. [2]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. Its synthesis, while not extensively documented in peer-reviewed literature for this specific molecule, can be achieved through logical and established chemical transformations of fluorinated pyridine precursors. The presence of both a fluorine atom and a carboximidamide group in its structure suggests significant potential for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

- Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. (2021). Journal of Chemistry.

- Synthesis method of furoimidazopyridine compound, crystal form of furoimidazopyridine compound, and crystal form of salt thereof - P

- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Fluoropyridine-3-carboximidamide Hydrochloride

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-Fluoropyridine-3-carboximidamide hydrochloride, a fluorinated pyridine derivative of significant interest to researchers and professionals in the field of drug development. The strategic incorporation of a fluorine atom onto the pyridine ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable building block in medicinal chemistry.[1]

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[2] The introduction of a fluorine atom, a bioisostere for a hydrogen atom, can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] These benefits arise from the unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond. Consequently, fluorinated pyridines are integral components of numerous therapeutic agents. While specific therapeutic applications for this compound are not yet extensively documented in publicly available literature, its structural motifs are present in compounds with demonstrated biological activities, including potential antimicrobial and anticancer properties.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₇ClFN₃ | [4] |

| Molecular Weight | 175.59 g/mol | [4] |

| CAS Number | 2031269-30-2 | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 247-249 °C (for a related compound) | [5] |

| Solubility | Soluble in polar solvents such as water, methanol, and DMSO (predicted) | - |

Synthesis of this compound: A Detailed Protocol

The most logical and established synthetic route for the preparation of amidines from nitriles is the Pinner reaction. This two-step process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate Pinner salt (an imino ether hydrochloride), which is subsequently treated with ammonia to yield the desired amidine.[6][7]

Overall Reaction Scheme

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of the Starting Material - 5-Fluoronicotinonitrile

A crucial precursor for this synthesis is 5-Fluoronicotinonitrile. While commercially available, understanding its synthesis provides a more complete picture of the process. One common method involves the dehydration of 5-fluoronicotinamide.

Experimental Protocol: Synthesis of 5-Fluoronicotinonitrile

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-fluoronicotinamide (1 equivalent).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the flask at 0°C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).[8]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Part 2: Pinner Reaction - Formation of Ethyl 5-fluoropyridine-3-carboximidate hydrochloride

This step involves the formation of the Pinner salt intermediate. It is critical that this reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile and the intermediate imino ether.[6]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 5-Fluoronicotinonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes).

-

Acidification: Cool the solution to 0°C in an ice bath and bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the solution becomes saturated.

-

Reaction: Seal the flask and allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate (the Pinner salt) is often observed.

-

Isolation of Intermediate: Collect the precipitated Pinner salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum. This intermediate is typically used in the next step without further purification.

Part 3: Ammonolysis - Formation of 5-Fluoropyridine-3-carboximidamide

The Pinner salt is then converted to the free amidine by treatment with ammonia.

Experimental Protocol:

-

Reaction Setup: Suspend the Ethyl 5-fluoropyridine-3-carboximidate hydrochloride (1 equivalent) in a saturated solution of ammonia in ethanol.

-

Reaction: Stir the suspension at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Remove the solvent under reduced pressure. The resulting residue contains the free amidine, 5-Fluoropyridine-3-carboximidamide, along with ammonium chloride.

Part 4: Salt Formation - Preparation of this compound

The final step is the conversion of the free amidine to its hydrochloride salt for improved stability and handling.

Experimental Protocol:

-

Dissolution and Filtration: Dissolve the crude 5-Fluoropyridine-3-carboximidamide in a minimal amount of a suitable solvent like isopropanol or a mixture of methanol and diethyl ether. Filter to remove the insoluble ammonium chloride.

-

Acidification: To the filtrate, add a solution of hydrogen chloride in diethyl ether or dioxane dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

Isolation and Purification: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure and data from similar compounds.[9][10][11]

Expected Analytical Data:

| Analysis | Expected Results |

| ¹H NMR (DMSO-d₆) | δ 9.0-9.5 (br s, 4H, -C(=NH₂⁺)NH₂), 8.8-8.9 (m, 1H, Ar-H), 8.6-8.7 (m, 1H, Ar-H), 8.2-8.3 (m, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ 165-168 (C=N), 158-162 (d, ¹JCF, C-F), 145-148 (d, JCF, Ar-C), 135-138 (d, JCF, Ar-C), 125-128 (d, JCF, Ar-C), 120-123 (Ar-C) |

| IR (KBr, cm⁻¹) | 3100-3400 (N-H stretching), 1670-1690 (C=N stretching), 1550-1600 (aromatic C=C and C=N stretching), 1200-1300 (C-F stretching) |

| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₆H₇FN₃: 140.06; found ~140.1 |

¹H and ¹³C NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluoropyridine ring, with splitting patterns influenced by both proton-proton and proton-fluorine coupling. The protons of the amidinium group will likely appear as a broad singlet due to quadrupole broadening and exchange. In the carbon NMR, the carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and C=N stretching vibrations of the amidinium group, as well as the aromatic ring and C-F bond vibrations.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry in the positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13] Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Hazard Identification (Predicted):

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[14]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.[14]

Conclusion

This technical guide provides a detailed, albeit representative, protocol for the synthesis of this compound via the Pinner reaction, starting from 5-Fluoronicotinonitrile. The strategic placement of the fluorine atom and the presence of the reactive carboximidamide group make this compound a valuable intermediate for the synthesis of novel therapeutic agents. The provided characterization data and safety precautions are intended to guide researchers in the safe and effective handling and analysis of this compound. Further research into the specific biological activities of this compound is warranted to fully explore its potential in drug discovery and development.

References

- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents.

-

1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. Available at: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]

-

Synthesis of fluorinated neonicotinoids - Protocols.io. Available at: [Link]

-

Synthesis method of furoimidazopyridine compound, crystal form of furoimidazopyridine compound, and crystal form of salt thereof - Patent AU-2020289149-A1 - PubChem. Available at: [Link]

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.

-

Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - NIH. Available at: [Link]

-

and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - NIH. Available at: [Link]

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]

-

Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine - ResearchGate. Available at: [Link]

-

Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella - Semantic Scholar. Available at: [Link]

-

Safety Data Sheet: Guanidine hydrochloride - Carl ROTH. Available at: [Link]

-

Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging - Oncotarget. Available at: [Link]

- CN103435557B - 5-fluorocytosine preparation method - Google Patents.

-

(12) United States Patent - Googleapis.com. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]

-

---Supporting Information--- Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalyst - The Royal Society of Chemistry. Available at: [Link]

-

1 H and 13 C NMR shifts for compound 22 (pyridine-d 5 , 700 and 175... - ResearchGate. Available at: [Link]

-

Nitriles to Esters - Chemistry Steps. Available at: [Link]

-

1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. Available at: [Link]

- US3682917A - Method for producing 5-fluorouracil - Google Patents.

-

A Lewis acid-promoted Pinner reaction - PMC - NIH. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride | 256499-19-1 [chemicalbook.com]

- 6. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 9. preprints.org [preprints.org]

- 10. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-Fluoropyridine-3-carboximidamide hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic landscape of the novel compound, 5-Fluoropyridine-3-carboximidamide hydrochloride. Given the absence of extensive prior research on this specific molecule, this document outlines a systematic approach, from computational target prediction to experimental validation, to unlock its potential pharmacological applications.

Introduction: Deconstructing this compound

This compound is a small molecule characterized by two key pharmacophores: a fluorinated pyridine ring and a carboximidamide functional group. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly enhance metabolic stability, binding affinity, and overall potency of a drug candidate.[1] The carboximidamide group, a known privileged scaffold in medicinal chemistry, is present in a variety of bioactive compounds, including anti-infective and anti-cancer agents.[2]

The confluence of these structural features suggests that this compound is a promising candidate for therapeutic development. This guide will delineate a rational, multi-pronged strategy to identify and validate its potential molecular targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇ClFN₃ | [3] |

| Molecular Weight | 175.59 g/mol | [3] |

| CAS Number | 2031269-30-2 | [3] |

| Predicted Storage | 2-8°C, Inert Atmosphere | [3] |

The Initial Approach: In Silico Target Prediction

In the absence of experimental data, in silico target prediction serves as a cost-effective and rapid first step to generate testable hypotheses.[4][5] These computational methods leverage the molecule's structure to predict potential protein interactions based on similarities to known ligands and binding pocket characteristics.

Recommended In Silico Methodologies

A multi-algorithmic approach is recommended to increase the confidence in predicted targets:

-

Ligand-Based Approaches: These methods compare the 2D and 3D structure of this compound to extensive databases of compounds with known biological activities. Tools such as SEA (Similarity Ensemble Approach) and PharmMapper are valuable for this purpose.

-

Structure-Based Approaches (Reverse Docking): This involves docking the compound into the binding sites of a large collection of protein crystal structures to identify potential targets with high binding affinity.[6] Platforms like idTarget and TarFisDock can be employed.

Workflow for In Silico Target Prediction

Caption: Workflow for in silico target prediction.

Hypothesized Therapeutic Target Classes

Based on the known activities of fluoropyridine and carboximidamide-containing molecules, several target classes can be prioritized for investigation.

Protein Kinases

The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors.[8][9][10] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.

-

Potential Kinase Targets:

Enzymes in Inflammatory Pathways

Carboxamide derivatives have been explored as inhibitors of enzymes involved in inflammation.[1]

-

Potential Inflammatory Targets:

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in prostaglandin synthesis and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

-

Poly(ADP-ribose) Polymerases (PARPs): Involved in DNA repair and inflammation. PARP-1 inhibitors have shown therapeutic potential in various inflammatory conditions.[12]

-

Targets in Infectious Diseases

The structural motifs of the compound suggest potential for antimicrobial or antiviral activity.

-

Potential Anti-Infective Targets:

-

Bacterial DNA Gyrase: A well-established target for antibacterial agents. Carboximidamide-containing compounds have shown activity against this enzyme.[4]

-

Viral Proteases and Polymerases: Essential for viral replication and are common targets for antiviral drugs.

-

Experimental Validation of Predicted Targets

Experimental validation is essential to confirm the hypotheses generated from in silico predictions.[13][14][15] A tiered approach, starting with biochemical assays and progressing to cell-based and more complex models, is recommended.

Tier 1: In Vitro Biochemical and Biophysical Assays

These initial assays aim to confirm direct binding and functional inhibition of the prioritized protein targets.

Protocol 1: Kinase Inhibition Assay (Example: Aurora Kinase A)

-

Reagents and Materials: Recombinant human Aurora Kinase A, ATP, fluorescently labeled peptide substrate, this compound (dissolved in DMSO), assay buffer.

-

Procedure: a. Prepare a serial dilution of the compound. b. In a 384-well plate, add the kinase, peptide substrate, and compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the optimized reaction time. e. Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation. f. Calculate the IC₅₀ value by fitting the dose-response curve.

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

-

Reagents and Materials: Purified target protein, SYPRO Orange dye, this compound, appropriate buffer.

-

Procedure: a. Mix the target protein with SYPRO Orange dye and the compound at various concentrations in a PCR plate. b. Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye. c. The binding of the compound will stabilize the protein, resulting in a higher melting temperature (Tm). d. A significant shift in Tm indicates direct binding of the compound to the target protein.

Sources

- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. wjbphs.com [wjbphs.com]

An In-depth Technical Guide on 5-Fluoropyridine-3-carboximidamide Hydrochloride: A Versatile Intermediate for Pharmaceutical Development

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoropyridine-3-carboximidamide hydrochloride, a fluorinated heterocyclic compound with significant potential as a pharmaceutical intermediate. While not yet a widely documented precursor in marketed drugs, its structural motifs—a fluorinated pyridine ring and a carboximidamide (amidine) group—are of high interest in modern medicinal chemistry. This document outlines the compound's physicochemical properties, proposes a detailed and scientifically grounded synthetic pathway, and explores its potential applications in drug discovery as a bioisosteric replacement and a key building block for novel therapeutics. Furthermore, this guide discusses relevant analytical methods for its characterization and provides a thorough assessment of safety and handling protocols based on analogous structures.

Introduction: The Strategic Value of Fluorinated Pyridine-Amidine Scaffolds

The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate various pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and pKa[1]. The pyridine ring, a common scaffold in numerous pharmaceuticals, offers a versatile platform for introducing such modifications[2]. When combined with a carboximidamide group, a key functional group known for its ability to form strong hydrogen bonds and act as a bioisostere of other moieties like carboxylates and benzamidines, the resulting 5-fluoropyridine-3-carboximidamide scaffold presents a compelling building block for drug discovery[3][4].

This compound serves as a stable, crystalline salt form of the free base, enhancing its solubility and ease of handling in synthetic and screening applications. This guide aims to provide researchers and drug development professionals with a foundational understanding of this promising intermediate, enabling its evaluation and potential integration into discovery and development pipelines.

Physicochemical Properties

A clear understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and formulation.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 2031269-30-2 | Supplier Data |

| Molecular Formula | C₆H₇ClFN₃ | Supplier Data |

| Molecular Weight | 175.59 g/mol | Supplier Data |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (predicted) | - |

| Storage Conditions | 2-8°C, under inert gas | Supplier Data |

Proposed Synthesis Pathway

A robust and scalable synthesis is paramount for the utility of any pharmaceutical intermediate. While specific literature for the synthesis of this compound is scarce, a reliable pathway can be proposed based on well-established chemical transformations. The synthesis logically proceeds in two main stages: the preparation of the key precursor, 5-Fluoropyridine-3-carbonitrile, followed by its conversion to the target amidine hydrochloride via the Pinner reaction.

Stage 1: Synthesis of 5-Fluoropyridine-3-carbonitrile

The synthesis of the nitrile precursor can be envisioned starting from the readily available 3-bromo-5-fluoropyridine. A cyanation reaction, a common method for introducing a nitrile group onto an aromatic ring, is the key step.

Sources

The Strategic Imperative of Fluorination in Pyridine Carboximidamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridine Carboximidamide Scaffold and the Fluorine Advantage

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Its inherent aromaticity, hydrogen bonding capability, and tunable electronic properties make it a versatile framework for designing molecules that interact with a wide array of biological targets.[1] When coupled with a carboximidamide functional group, the resulting pyridine carboximidamide scaffold offers a unique combination of structural rigidity and hydrogen bonding potential, making it an attractive starting point for the development of novel therapeutics.

However, the journey from a promising scaffold to a clinically successful drug is fraught with challenges, primarily centered around optimizing pharmacokinetic and pharmacodynamic properties. This is where the strategic incorporation of fluorine, the most electronegative of elements, has emerged as a transformative tool for medicinal chemists.[2] The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, acidity (pKa), and binding affinity to its target protein.[2][3] This guide provides an in-depth technical exploration of the role of fluorination in pyridine carboximidamide derivatives, offering insights into the synthetic strategies, the multifaceted effects on molecular properties, and the potential applications in drug discovery.

Synthetic Strategies for the Fluorination of Pyridine Carboximidamide Derivatives

The synthesis of fluorinated pyridine carboximidamide derivatives requires a carefully considered approach, often involving the preparation of fluorinated pyridine precursors followed by the construction of the carboximidamide moiety.

Synthesis of Fluorinated Pyridine Precursors

The introduction of fluorine onto the pyridine ring can be achieved through various methods, each with its own set of advantages and limitations. A common strategy involves starting with a pre-fluorinated pyridine building block, such as 3-fluoro-2-hydroxypyridine.[1] This allows for a more controlled and predictable synthesis.

Experimental Protocol: Synthesis of a Fluorinated Pyridine Precursor

A representative synthesis of a fluorinated pyridine building block is the preparation of 3-fluoro-2-hydroxypyridine, which can then be further functionalized.[1]

-

Starting Material: 2,3-dihydroxypyridine.

-

Fluorinating Agent: A suitable fluorinating agent, such as Selectfluor®, is employed.

-

Reaction Conditions: The reaction is typically carried out in an appropriate solvent system under controlled temperature and reaction time.

-

Purification: The resulting fluorinated pyridine is purified using standard techniques like column chromatography.

The choice of fluorination strategy is critical and depends on the desired position of the fluorine atom and the overall synthetic route.

Construction of the Carboximidamide Moiety

Once the fluorinated pyridine core is in hand, the carboximidamide group can be constructed. While direct synthesis of carboximidamides can be challenging, a common approach involves the conversion of a corresponding carboxamide. Pyridine carboxamides can be synthesized through the condensation of a pyridine carboxylic acid or its activated derivative (e.g., acyl chloride) with an appropriate amine.[4][5]

Experimental Protocol: Synthesis of a Pyridine Carboxamide Intermediate

-

Activation of Carboxylic Acid: The fluorinated pyridine carboxylic acid is converted to a more reactive species, such as an acyl chloride, using a reagent like thionyl chloride.

-

Condensation with Amine: The activated acyl chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine) to facilitate the condensation reaction.[4]

-

Purification: The resulting pyridine carboxamide is purified via recrystallization or chromatography.

The subsequent conversion of the carboxamide to a carboximidamide can be achieved through various methods, such as treatment with a dehydrating agent in the presence of an amine.

Caption: General synthetic workflow for fluorinated pyridine carboximidamide derivatives.

The Multifaceted Impact of Fluorination on Molecular Properties

The introduction of one or more fluorine atoms into the pyridine carboximidamide scaffold can have a profound and often predictable impact on its physicochemical and biological properties.[2]

Modulation of Physicochemical Properties

The high electronegativity of fluorine significantly alters the electronic distribution within the molecule, leading to changes in several key properties.

| Property | Effect of Fluorination | Rationale |

| pKa | Generally decreases (increases acidity) | The strong electron-withdrawing nature of fluorine stabilizes the conjugate base. |

| Lipophilicity (LogP/LogD) | Can increase or decrease | The effect is context-dependent and influenced by the position and number of fluorine atoms.[3] |

| Metabolic Stability | Generally increases | The strong C-F bond is resistant to metabolic cleavage, and fluorine can block sites of oxidation.[3][6] |

| Conformation | Can induce specific conformational preferences | Fluorine can participate in intramolecular interactions and influence bond angles. |

Table 1: Impact of Fluorination on Physicochemical Properties.

Enhancement of Biological Activity and Pharmacokinetics

The changes in physicochemical properties wrought by fluorination often translate into improved biological activity and pharmacokinetic profiles.

-

Improved Target Binding: The altered electronic properties and conformational preferences can lead to enhanced binding affinity and selectivity for the target protein.[3]

-

Increased Membrane Permeability: Judicious fluorination can optimize lipophilicity to improve passage through biological membranes.[2]

-

Reduced Metabolic Clearance: Increased metabolic stability leads to a longer half-life and improved bioavailability.[7]

Applications in Drug Discovery: Case Studies and Future Directions

The strategic application of fluorination in pyridine-based scaffolds has led to the development of successful drugs across various therapeutic areas. While specific examples of clinically approved fluorinated pyridine carboximidamides are not yet prevalent, the principles are well-established in related structures.

A notable application of fluorinated pyridine derivatives is in the development of radiolabeled imaging agents for Positron Emission Tomography (PET). The synthesis of [¹⁸F]-labeled pyridine-2-carboxamide derivatives has been reported for imaging the PD-L1 immune checkpoint in cancer.[8] This highlights the potential for developing ¹⁸F-labeled pyridine carboximidamide derivatives as diagnostic tools.

Caption: The central role of fluorination in the drug discovery pipeline for pyridine carboximidamide derivatives.

Conclusion: A Powerful Strategy for Modern Drug Design

The incorporation of fluorine into pyridine carboximidamide derivatives represents a powerful and versatile strategy for addressing many of the challenges encountered in modern drug discovery. By carefully considering the position and number of fluorine atoms, medicinal chemists can fine-tune the physicochemical and biological properties of these molecules to enhance their therapeutic potential. As synthetic methodologies for fluorination continue to advance, the strategic use of fluorine in the design of novel pyridine carboximidamide-based drugs is poised to play an increasingly important role in the development of the next generation of medicines.

References

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. (2023-05-18)

- Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer. PubMed.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. (2025-09-09)

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. (2023-07-01)

- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.

- Biotransformation of Fluorophenyl Pyridine Carboxylic Acids by the Model Fungus Cunninghamella Elegans. PubMed.

- Fluorine in drug discovery: Role, design and case studies.

- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.

- Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI.

- The Role of Fluorin

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv

- Discovery of novel pyridine carboxamides with antifungal activity as potential succin

- Case studies of fluorine in drug discovery.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - PubMed Central.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. (2021-01-14)

- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC - NIH.

- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluoropyridine Moieties in Novel Enzyme Inhibitors: A Technical Guide

Foreword: The Fluorine Advantage in Modern Drug Discovery

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—offer a powerful toolkit for optimizing drug-like properties. Among the various fluorinated heterocycles, the fluoropyridine scaffold has emerged as a privileged motif in the design of potent and selective enzyme inhibitors. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery of novel enzyme inhibitors containing the fluoropyridine core. We will delve into the rationale behind its use, detailed experimental workflows from synthesis to biological evaluation, and the computational strategies that accelerate the discovery process.

The Rationale for Fluoropyridine in Enzyme Inhibitor Design

The pyridine ring is a common feature in many biologically active compounds. The introduction of a fluorine atom to this ring can profoundly and beneficially alter its properties.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridine nitrogen. This has critical implications for the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with the target enzyme.

-

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within an enzyme's active site, including hydrogen bonds and dipole-dipole interactions. The substitution of a hydrogen atom with fluorine can also lead to conformational changes that favor a more optimal binding pose.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Judicious placement of a fluorine atom can block metabolically labile sites on the pyridine ring, thereby increasing the compound's half-life and oral bioavailability.

-

Improved Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. However, the effect of fluorination on lipophilicity is context-dependent and needs to be carefully evaluated for each compound series.

The Discovery Workflow: From Concept to Candidate

The discovery of a novel fluoropyridine-containing enzyme inhibitor is a multi-step process that integrates synthetic chemistry, biological screening, and computational modeling. This section outlines a typical workflow, providing both the conceptual framework and practical considerations for each stage.

Caption: A typical workflow for the discovery of fluoropyridine-based enzyme inhibitors.

Experimental Protocols: A Practical Guide

Synthesis of Fluoropyridine Scaffolds

The synthesis of fluoropyridine-containing molecules is a critical first step. Two common and versatile methods are Nucleophilic Aromatic Substitution (SNA_r) and Suzuki-Miyaura cross-coupling.

3.1.1. Protocol: Nucleophilic Aromatic Substitution (SNA_r) for 2-Fluoropyridine Synthesis

This protocol describes the synthesis of a 2-fluoropyridine derivative from a corresponding 2-chloropyridine precursor.

Materials:

-

2-chloropyridine derivative

-

Potassium fluoride (KF) or cesium fluoride (CsF)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Sulfolane)

-

Reaction vessel (e.g., sealed tube or microwave vial)

-

Stir plate and magnetic stir bar

-

Temperature controller

-

Standard workup and purification reagents and equipment (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a dry reaction vessel, combine the 2-chloropyridine derivative (1.0 eq), potassium fluoride (2.0-3.0 eq), and the anhydrous polar aprotic solvent. For substrates prone to decomposition at high temperatures, CsF may be a milder and more effective alternative.[1]

-

Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring. Typical temperatures range from 120-220 °C.[1] The reaction can be performed using conventional heating or microwave irradiation to shorten reaction times.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.[1]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoropyridine product.[1]

3.1.2. Protocol: Suzuki-Miyaura Cross-Coupling for Aryl-Fluoropyridine Synthesis

This protocol outlines the synthesis of a 2-aryl-fluoropyridine by coupling a fluoropyridine boronic acid or ester with an aryl halide.

Materials:

-

Fluoropyridine-boronic acid or pinacol boronic ester

-

Aryl halide (bromide or iodide)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4)[2]

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Reaction vessel (e.g., round-bottom flask with condenser)

-

Inert atmosphere (nitrogen or argon)

-

Standard workup and purification reagents and equipment

Procedure:

-

Reaction Setup: To a reaction vessel, add the fluoropyridine-boronic acid/ester (1.0-1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture.

-

Reaction Conditions: Heat the reaction to the desired temperature (typically 80-110 °C) under an inert atmosphere with stirring.[2]

-

Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

High-Throughput Screening (HTS) for Hit Identification

HTS is essential for rapidly screening large compound libraries to identify initial "hits" that inhibit the target enzyme. Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity, speed, and amenability to automation.

3.2.1. Protocol: Fluorescence Polarization (FP) Enzyme Inhibition Assay

This protocol describes a competitive binding assay where the displacement of a fluorescently labeled ligand (tracer) from the enzyme by a test compound results in a decrease in fluorescence polarization.

Materials:

-

Target enzyme

-

Fluorescently labeled tracer (a ligand known to bind the enzyme)

-

Assay buffer

-

Test compounds dissolved in DMSO

-

384-well black, low-volume microplates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme and fluorescent tracer in the assay buffer at appropriate concentrations. The optimal concentrations should be determined empirically, but a starting point is an enzyme concentration at or below the Kd of the tracer and a tracer concentration of 1-5 nM.

-